5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” is an important pharmaceutical intermediate . This compound can be further synthetically modified to produce bioactive drug molecules . The bioactive molecules derived from this compound include those potentially used for the treatment of diseases of the central nervous system such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia, in combination with histamine H3 receptor .
Synthesis Analysis
The synthesis method of “this compound” involves several steps . It starts with the reaction of N-R-3piperidone with a secondary amine to obtain enamine. This is followed by a nucleophilic substitution reaction between enamine and ethyl glyoxylate to obtain N-R-5, 6-dihydro-4H-furo [2, 3-c]pyridine-2-ketone and trans- (N-R-5-amine-1-group-2, 3-dihydro-1H-pyridine-4-subunit)-ethyl acetate. The reaction products are then reacted with hydrazine hydrate to form an aromatic ring directly to obtain N-R-5, 6, 7, 8-tetrahydro-2H-pyrido [3, 4-c]pyridazine-3-ketone (A-3). The substituent R is then removed to obtain the target compound .Molecular Structure Analysis
The molecular formula of “this compound” is C7H9N3O . The molecular weight is 151.1676 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of N-R-3piperidone with a secondary amine to obtain enamine, a nucleophilic substitution reaction between enamine and ethyl glyoxylate, and a reaction with hydrazine hydrate to form an aromatic ring .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.51±0.1 g/cm3 . The pKa value is predicted to be 10.99±0.20 .Applications De Recherche Scientifique
Electrochemical Reduction
Electrochemical studies on pyridazin-3-ones, including 5,6,7,8-tetrahydro derivatives, reveal insights into their reduction behavior, which is pivotal for understanding their chemical properties and potential applications in various fields, such as organic synthesis and electrochemical sensors. Controlled potential electroreduction of these compounds highlights the reactivity of the 4,5-double bond and the formation of tetrahydro derivatives under specific conditions, suggesting avenues for tailored synthetic applications (Hazard et al., 1990).
Antituberculous Activity
Research into the derivatives of Pyrido[2, 3-d]pyridazine indicates attempts to synthesize compounds with potential antituberculous properties. Although not directly mentioning 5,6,7,8-tetrahydro derivatives, these studies underscore the broader interest in pyridazine derivatives for pharmaceutical applications, including their role in combating tuberculosis (Kakimoto & Tono-oka, 1967).
Synthesis of Novel Classes and Derivatives
The synthesis of a new class of pyridazin-3-one derivatives and their utility in creating fused azines demonstrates the versatility of these compounds in organic synthesis. Such studies highlight the potential for 5,6,7,8-tetrahydro derivatives to serve as intermediates in the production of novel organic compounds with various applications, including materials science and drug development (Ibrahim & Behbehani, 2014).
Metal Coordination and Self-Assembly
Research on 3,6-di(pyridin-2-yl)pyridazines, related to the broader family of pyridazin-3-ones, explores their ability to coordinate with metals, forming gridlike metal complexes. This property is significant for the development of molecular assemblies and coordination polymers with potential applications in catalysis, molecular recognition, and materials chemistry (Hoogenboom et al., 2006).
Antiinflammatory Activity
The antiinflammatory activity of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones showcases the therapeutic potential of tetrahydro-pyridazinone derivatives. Such compounds could contribute to the development of new antiinflammatory drugs, highlighting the importance of this chemical structure in medicinal chemistry (Khan & Siddiqui, 2000).
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRCJNKOALAMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.